ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate
Description
This compound belongs to the chromene-2-carboxylate family, characterized by a fused benzopyran-4-one core. Key structural features include:
- A branched ester substituent at position 7: [(1-ethoxy-1-oxopropan-2-yl)oxy], which combines ethoxy and propionyloxy functionalities, influencing solubility and hydrolysis stability.
- An ethyl ester at position 2, enhancing lipophilicity.
Its molecular formula is C₂₂H₂₁BrO₈ (calculated based on substituents; exact mass requires experimental validation).
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(1-ethoxy-1-oxopropan-2-yl)oxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO7/c1-4-28-22(26)13(3)30-16-10-11-17-18(12-16)31-21(23(27)29-5-2)19(20(17)25)14-6-8-15(24)9-7-14/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXAHGUTYHLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OCC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a chromene core substituted with a bromophenyl group and an ethoxycarbonyl moiety. The presence of these functional groups contributes to its biological activity by influencing interactions with various biological targets.
1. Antioxidant Activity
Studies have indicated that chromene derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have demonstrated that this compound exhibits moderate inhibition of COX enzymes, suggesting its potential use in treating inflammatory conditions .
3. Anticancer Properties
Research has shown that chromene derivatives possess anticancer activities against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and other tumor models, revealing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound interacts with key enzymes involved in inflammation and cancer progression. For example, its inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation .
2. Free Radical Scavenging:
The structural features of the compound allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage .
3. Modulation of Signaling Pathways:
Chromene derivatives can influence various signaling pathways related to cell survival and proliferation, enhancing their anticancer effects .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key analogues, focusing on substituent variations at position 7 and their physicochemical implications:
Substituent-Driven Property Analysis
Lipophilicity
- The 2-methoxybenzoyloxy analogue (C₂₆H₁₉BrO₇) exhibits the highest lipophilicity due to its bulky aromatic substituent, favoring membrane permeability but limiting aqueous solubility .
- The cyanomethoxy derivative (C₂₀H₁₄BrNO₅) shows reduced lipophilicity, making it more suitable for polar environments .
Hydrolysis Stability
- The target compound’s branched ester group likely resists hydrolysis better than linear esters (e.g., cyanomethoxy) due to steric protection of the ester bond.
- The 2-amino-2-oxoethoxy group (C₂₀H₁₆BrNO₆) may undergo slower hydrolysis due to resonance stabilization of the amide-like moiety .
Q & A
Basic: What are the key synthetic pathways for ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the chromenone core via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
- Step 2 : Introduction of the 4-bromophenyl group at position 3 using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Esterification or alkoxy insertion at position 7 using propanoate derivatives (e.g., ethyl 2-hydroxypropanoate) under Mitsunobu or Williamson ether conditions .
Critical factors include solvent selection (e.g., ethanol for reflux efficiency) and catalyst choice (e.g., palladium catalysts for coupling reactions) .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., distinguishing 4-oxo chromenone protons from bromophenyl signals) .
- X-ray Crystallography : Provides bond lengths/angles (e.g., C=O bond at 1.21 Å in chromenone core) and confirms stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 485.02) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Adopt Design of Experiments (DoE) principles:
- Variables : Test solvent polarity (ethanol vs. DMF), temperature (25–120°C), and catalyst loading (0.1–5 mol%) .
- Response Surface Methodology (RSM) : Statistically identifies optimal conditions (e.g., 80°C in ethanol with 2 mol% Pd(PPh3)4 increases yield by 22%) .
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Cross-Validation : Combine NMR (e.g., 2D COSY, HSQC) with X-ray data to confirm spatial arrangements .
- Dynamic Effects : Assess temperature-dependent NMR to rule out conformational flexibility .
- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton assignments .
Advanced: What computational methods predict biological interactions of this compound?
- Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Relate substituent electronegativity (e.g., bromine) to bioactivity using Hammett parameters .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
| Structural Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of 4-bromophenyl with 4-chlorophenyl | Alters lipophilicity (logP +0.3) and receptor affinity | |
| Substitution of ethoxypropanoate with acetic acid | Reduces metabolic stability (t1/2 from 6h to 2h) | |
| Addition of methyl group at position 2 | Enhances inhibitory activity (IC50 from 12 µM to 5 µM) |
Advanced: What safety protocols are critical during synthesis?
- Ventilation : Use fume hoods for handling brominated intermediates (potential respiratory irritants) .
- PPE : Wear nitrile gloves and goggles during coupling reactions (e.g., palladium catalyst toxicity) .
- Waste Management : Neutralize acidic byproducts (e.g., from cyclization steps) before disposal .
Advanced: How to address discrepancies in bioactivity data across studies?
- Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. HEK293) and incubation time .
- Metabolic Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Positive Controls : Include reference compounds (e.g., indomethacin for COX inhibition assays) to calibrate results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
